2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide
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Overview
Description
2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method includes the reaction of 5-ethoxy-1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in N,N-dimethylformamide, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways . For example, it may inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the hydration of carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrazolo[5,1-c][1,2,4]triazines: Known for their antiviral and antitumor properties.
Uniqueness
2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide is unique due to its specific combination of triazole and thiadiazine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse range of applications make it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS2/c1-2-33-27-23(35-26(24-28-18-29-32(24)27)31-21-16-10-5-11-17-21)22(19-12-6-3-7-13-19)25(34)30-20-14-8-4-9-15-20/h3-18,22H,2H2,1H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPMLKTNYYRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=NC2=CC=CC=C2)C3=NC=NN13)C(C4=CC=CC=C4)C(=S)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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